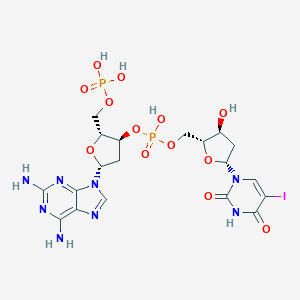

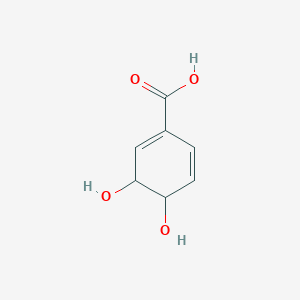

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid

説明

Synthesis Analysis

The synthesis of cyclohexadiene derivatives, including (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid, often involves Birch reduction and cycloaddition reactions. Rao and Bhaskar (1993) detailed the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from 1,4-dihydrotoluic acids, which are obtained by Birch reduction. This process underlines the importance of cycloaddition reactions in the formation of cyclohexadiene derivatives (Rao & Bhaskar, 1993). Additionally, Myers et al. (2001) described the synthesis of cyclohexanecarboxylic acid derivatives through microbial dihydroxylation, illustrating an alternative approach (Myers et al., 2001).

Molecular Structure Analysis

Studies on the molecular structure of cyclohexadienes reveal insights into their stereochemistry and bonding. Bennett et al. (1978) conducted conformational studies on cyclohexa-1,4-diene derivatives, providing valuable information on the molecular structures of these compounds (Bennett et al., 1978).

Chemical Reactions and Properties

Cyclohexadienes, including (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid, undergo various chemical reactions, demonstrating their reactivity and versatility. For instance, Sirat et al. (1979) explored the reactivity of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate in different reactions such as dehydration and hydrolysis (Sirat et al., 1979).

Physical Properties Analysis

The physical properties of cyclohexadienes are crucial for understanding their behavior in different environments. Sapnakumari et al. (2014) studied the crystal structure of a cyclohexadiene derivative, providing valuable information on its physical properties (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of cyclohexadienes are characterized by their reactivity and stability under various conditions. For example, Hammond (1971) investigated the electron acceptor properties of a cyclohexadiene derivative, which is indicative of its chemical behavior (Hammond, 1971).

科学的研究の応用

Chemical Reactions and Synthesis :

- It is used in reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, acting as a precursor for more complex chemical structures (Sirat, Thomas, & Tyrrell, 1979).

- It serves as a starting material for constructing rigidified homoserine analogues, useful in organic chemistry (Krikštolaitytė, Šačkus, Rømmimg, & Undheim, 2001).

- Synthesis of various derivatives of shikimic acid, a significant precursor in multiple organic syntheses (Ogawa & Takagaki, 1988).

- As an intermediate or starting material in various chemical reactions including the synthesis of cyclohexene-based compounds and as precursors to clinically significant anticancer agents (Cong & Yao, 2006; White & Banwell, 2016).

Biomedical Applications :

- It acts as a moderately potent inhibitor of influenza A sialidase, suggesting a role in antiviral research (Kerrigan, Pritchard, Smith, & Stoodley, 2001).

- Derivatives are studied for sedative-hypnotic and CNS depressant activities, indicating its potential in pharmaceuticals (Charbe Nb et al., 2010).

Microbial and Biotechnological Applications :

- Engineered microbial strains produce highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives, showcasing the intersection of biotechnology and organic chemistry (Myers, Siegel, Buzard, & Charest, 2001).

- Bacterial production of trans-configured homochiral diols, demonstrating the role of bioengineering in producing complex organic compounds (Müller et al., 1996).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

将来の方向性

This could involve potential applications, ongoing research, and unanswered questions about the compound.

特性

IUPAC Name |

(3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZMWWAKWCSUCB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[C@H]([C@@H]1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)